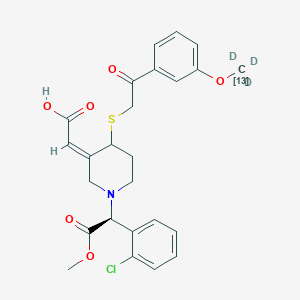

cis-Clopidogrel-MP derivative-13C,d3

Description

cis-Clopidogrel-MP Derivative-13C,d3 (Clopidogrel-MP-AM-13C,d3) is a stable isotope-labeled analog of the active metabolite of clopidogrel, a widely used antiplatelet drug targeting the P2Y12 receptor. This compound is specifically deuterated and carbon-13 labeled, making it a critical tool for pharmacokinetic studies, metabolite quantification, and bioanalytical method development .

Properties

IUPAC Name |

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1/i1+1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCOEMFSIDGTAR-SGACHCECSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP Derivative-13C,d3 involves several steps, starting with the precursor clopidogrel. The key steps include:

Isotope Labeling: Incorporation of carbon-13 and deuterium into the clopidogrel molecule.

Chemical Modifications: Specific reactions to introduce the desired isotopic labels while maintaining the structural integrity of the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process is carried out under controlled conditions to achieve the desired isotopic enrichment.

Types of Reactions:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of specific functional groups to achieve desired properties.

Substitution: Replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alcohols, amines, and aldehydes.

Substitution Products: Derivatives with altered functional groups.

Scientific Research Applications

Pharmacokinetic Studies

The cis-Clopidogrel-MP derivative-13C,d3 is utilized in pharmacokinetic studies to trace the metabolic pathways of clopidogrel and its active metabolites. The stable isotopes allow researchers to monitor how the drug is processed in biological systems without altering its behavior.

Case Study Example :

A study demonstrated the use of LC-MS/MS techniques to simultaneously quantify clopidogrel and its metabolites in plasma samples from patients with coronary artery disease (CAD). The incorporation of cis-Clopidogrel-MP derivative-13C,d3 as an internal standard improved the accuracy and reliability of the measurements, facilitating better understanding of drug metabolism and patient response .

Metabolic Pathway Analysis

Stable isotope labeling with compounds like cis-Clopidogrel-MP derivative-13C,d3 enables detailed investigations into metabolic pathways. Researchers can track the fate of clopidogrel in vivo, providing insights into how genetic variations affect drug metabolism.

Research Findings :

Studies have shown that variations in the CYP2C19 gene can lead to reduced production of the active metabolite of clopidogrel, which is crucial for its therapeutic effect. Using isotope-labeled derivatives helps elucidate these metabolic differences among individuals .

Analytical Chemistry

In analytical chemistry, cis-Clopidogrel-MP derivative-13C,d3 serves as an internal standard for developing and validating quantitative assays. Its unique isotopic signature allows for precise quantification in complex biological matrices.

Method Development :

An innovative LC-MS/MS method was developed to quantify clopidogrel, 2-Oxo-clopidogrel, and the active metabolite using this derivative as an internal standard. This method showed high linearity and precision across various concentrations, confirming its applicability in clinical settings .

Data Tables

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Pharmacokinetics | Tracing drug metabolism | LC-MS/MS analysis in CAD patients |

| Metabolic Pathways | Understanding individual variations | Genetic impact on clopidogrel efficacy |

| Analytical Chemistry | Internal standard for assays | High precision LC-MS/MS validation |

Mechanism of Action

Mechanism of Action: Clopidogrel works by inhibiting platelet aggregation. It is a prodrug that requires metabolic activation to produce its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation and aggregation.

Molecular Targets and Pathways: The primary molecular target is the P2Y12 receptor on platelets. The pathways involved include the ADP signaling pathway and the coagulation cascade.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative

- Molecular Formula: C₂₆¹³CH₂₇D₃ClNO₆S

- Molecular Weight : 536.06 g/mol

- CAS Number : 1331383-23-3

- Purity : >95% (HPLC)

- Key Difference : The trans configuration and ethyl ester group alter its stereochemical and metabolic properties compared to the cis derivative. This impacts receptor binding affinity and metabolic stability .

Prasugrel Metabolite Derivative-13C-d3

- Key Feature : A ¹³C- and deuterium-labeled analog of prasugrel’s active metabolite.

- Comparison: Unlike clopidogrel derivatives, prasugrel derivatives lack the 3'-methoxyacetophenone group, resulting in distinct metabolic pathways and potency profiles .

rac-Clopidogrel-MP Endo Derivative-13C,d3

Isotopic Labeling and Analytical Utility

Notes:

Functional and Pharmacological Differences

- Receptor Binding : The cis configuration of clopidogrel-MP derivatives shows higher specificity for the P2Y12 receptor compared to trans isomers, which exhibit off-target effects in preliminary studies .

- Metabolic Pathways : cis-Clopidogrel-MP-13C,d3 undergoes cytochrome P450-mediated oxidation more slowly than its trans counterpart, aligning with its role as a stable internal standard .

Commercial and Research Availability

- cis-Clopidogrel-MP-13C,d3 : Available in 1 mg to 50 mg quantities, primarily for academic and pharmaceutical research .

- trans-Clopidogrel-MP-13C,d3 : Discontinued in some catalogs (e.g., TRC C587277), limiting its accessibility .

- Prasugrel Metabolite-13C-d3 : Widely available but less commonly used due to prasugrel’s narrower therapeutic scope .

Biological Activity

Cis-Clopidogrel-MP derivative-13C,d3 is a deuterium-labeled derivative of the active metabolite of Clopidogrel, a widely used antiplatelet medication. This compound has gained attention for its potential applications in pharmacokinetic studies and its role in understanding the biological mechanisms of Clopidogrel's action. This article delves into the biological activity of cis-Clopidogrel-MP derivative-13C,d3, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C¹³CDClNOS

- Molecular Weight : 508.01 g/mol

- CAS Number : 1122047-98-6

Clopidogrel functions as an irreversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. The active metabolite formed from Clopidogrel is crucial for its antiplatelet effects. The cis-Clopidogrel-MP derivative specifically enhances the understanding of these metabolic pathways due to its stable isotope labeling, which aids in tracing metabolic processes in vivo.

In Vitro Studies

Research indicates that the active metabolite of Clopidogrel exhibits significant biological activities, including:

- Inhibition of Platelet Aggregation : The IC for the inhibition of ADP-induced platelet aggregation has been reported at approximately 1.8 µM, demonstrating potent antiplatelet activity .

- Binding Affinity : The compound irreversibly inhibits the binding of ADP to its receptor, which is critical for platelet activation and aggregation .

Pharmacokinetics

A study demonstrated that cis-Clopidogrel-MP derivative-13C,d3 can be effectively utilized to analyze pharmacokinetic interactions involving Clopidogrel. The extraction efficiency for this compound was evaluated across various concentrations, confirming reliable quantification methods for plasma samples .

Pharmacogenetic Implications

A notable case study investigated the impact of genetic variations in CYP2C19 on the efficacy of Clopidogrel. Individuals with loss-of-function alleles showed reduced generation of active metabolites, leading to diminished antiplatelet effects . This highlights the importance of considering genetic factors when evaluating the biological activity of Clopidogrel derivatives.

Clinical Relevance

In a clinical context, patients undergoing percutaneous coronary intervention (PCI) exhibited varying responses to Clopidogrel based on their CYP2C19 genotype. Those with poor metabolizer status had significantly higher rates of adverse cardiovascular events, underscoring the relevance of understanding individual responses to cis-Clopidogrel-MP derivative-13C,d3 and its parent compound .

Data Tables

| Parameter | cis-Clopidogrel-MP Derivative-13C,d3 | Clopidogrel Active Metabolite |

|---|---|---|

| Molecular Weight | 508.01 g/mol | 503.995 g/mol |

| IC (Platelet Aggregation) | 1.8 µM | 0.53 µM |

| CYP2C19 Influence | Yes (genotype-dependent effects) | Yes (significant variability) |

Q & A

Basic: What is the structural and isotopic significance of cis-Clopidogrel-MP derivative-13C,d3 in pharmacokinetic studies?

Answer:

The compound is a deuterium- and 13C-labeled derivative of the active metabolite of clopidogrel, a thienopyridine antiplatelet drug. The isotopic labeling (deuterium at three positions and 13C at one carbon) enables precise tracking of metabolic pathways, degradation products, and bioavailability using mass spectrometry (MS) or nuclear magnetic resonance (NMR). This labeling minimizes interference from endogenous compounds in biological matrices, improving signal specificity in metabolic profiling .

Methodological Insight:

- Use LC-MS/MS with multiple reaction monitoring (MRM) to differentiate labeled vs. unlabeled metabolites.

- Optimize ionization parameters (e.g., ESI+ mode) to enhance detection of isotopic clusters.

Basic: How does the stereochemistry of cis-Clopidogrel-MP derivative-13C,d3 influence its analytical characterization?

Answer:

The compound exists as a pair of enantiomers, necessitating chiral resolution techniques for accurate quantification. Stereochemical purity is critical because enantiomers may exhibit distinct pharmacological activities or metabolic rates.

Methodological Insight:

- Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and mobile phases containing hexane:isopropanol (90:10 v/v) at 1.0 mL/min flow rate.

- Validate enantiomeric purity using polarimetry or circular dichroism (CD) spectroscopy .

Advanced: What strategies optimize chiral separation of cis-Clopidogrel-MP derivative-13C,d3 enantiomers in complex matrices?

Answer:

Advanced chiral separation requires a combination of chromatographic and spectroscopic methods:

- Supercritical Fluid Chromatography (SFC): Use CO2-methanol co-solvent systems with chiral stationary phases (CSPs) for faster separation and higher resolution than HPLC.

- Crystallographic Analysis: Confirm absolute configuration via X-ray diffraction (XRD) of single crystals grown in ethanol/water mixtures (reference CCDC deposition codes for similar compounds) .

Data Contradiction Analysis:

If enantiomer ratios vary between batches, cross-validate with 2D-NMR (e.g., NOESY) to detect diastereomeric interactions or solvent-induced conformational changes .

Advanced: How can isotopic tracing resolve metabolic pathway ambiguities for cis-Clopidogrel-MP derivative-13C,d3?

Answer:

Isotopic labeling allows differentiation between parent compound degradation and endogenous metabolite interference:

- Quantitative MS Workflow:

- Spike labeled compound into plasma/liver microsomes.

- Monitor 13C/d3-specific fragments (e.g., m/z shifts of +3 for deuterium, +1 for 13C).

- Use stable isotope dilution analysis (SIDA) to correct for ion suppression.

- Tracer Studies: Co-administer unlabeled clopidogrel and track isotopic enrichment in downstream metabolites (e.g., carboxylic acid derivatives) to identify rate-limiting enzymatic steps .

Advanced: What synthetic challenges arise in preparing high-purity cis-Clopidogrel-MP derivative-13C,d3, and how are they mitigated?

Answer:

Key challenges include diastereomer separation and isotopic scrambling during synthesis:

- Diastereomer Purification: Use preparative HPLC with C18 columns and gradient elution (acetonitrile:water with 0.1% formic acid).

- Isotopic Integrity: Verify 13C/d3 incorporation via high-resolution MS (HRMS) and 13C-NMR. Avoid harsh reaction conditions (e.g., high temperature) to prevent deuterium exchange .

Table 1: Critical Quality Attributes for Synthesis

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Enantiomeric Excess | Chiral HPLC | ≥98% ee |

| Isotopic Purity | HRMS (Q-TOF) | 13C: ≥99%, d3: ≥97% |

| Chemical Purity | Reverse-phase HPLC | ≥97.0% (Area normalization) |

Advanced: How should researchers address contradictory data in biological activity studies of labeled vs. unlabeled derivatives?

Answer:

Contradictions may arise from isotopic effects altering enzyme binding or metabolic rates:

- Comparative Studies: Conduct parallel assays with unlabeled clopidogrel-MP and its labeled derivative under identical conditions (e.g., CYP450 inhibition assays).

- Kinetic Isotope Effect (KIE) Analysis: Calculate KIE values (kH/kD) for key metabolic reactions (e.g., hydrolysis by esterases) to quantify isotopic impacts on reaction rates .

Data Reconciliation Example:

If the labeled compound shows reduced activity, evaluate whether deuterium substitution at critical positions (e.g., near ester bonds) slows enzymatic cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.